Diaminoguanidine Exhibits 2.4-Fold Higher Aldose Reductase Inhibitory Potency vs. Monoaminoguanidine
In a direct comparative study, diaminoguanidine demonstrated significantly stronger inhibition of rat eye lens aldose reductase compared to monoaminoguanidine. Both compounds inhibited the enzyme noncompetitively with respect to NADPH, with Ki = 12.5 mM for diaminoguanidine and Ki = 30.6 mM for monoaminoguanidine [1]. This represents a 2.4-fold improvement in inhibitory potency for diaminoguanidine over its mono-substituted analog. In vivo, long-term daily administration (25 mg/kg body wt i.p.) of diaminoguanidine prevented experimental diabetes-induced lens opacity in rats, whereas monoaminoguanidine only inhibited lens opacity development [1].
| Evidence Dimension | Aldose reductase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 12.5 mM |
| Comparator Or Baseline | Monoaminoguanidine: Ki = 30.6 mM |
| Quantified Difference | 2.4-fold higher potency (lower Ki value) |
| Conditions | Rat eye lens aldose reductase, in vitro, noncompetitive with respect to NADPH |
Why This Matters
For researchers developing aldose reductase inhibitors for diabetic complications, the 2.4-fold potency advantage of diaminoguanidine over monoaminoguanidine translates to lower effective doses and potentially reduced off-target effects at therapeutic concentrations.
- [1] Kumari, K., Umar, S., Bansal, V., & Sahib, M. K. (1991). Inhibition of diabetes-associated complications by nucleophilic compounds. Diabetes, 40(8), 1079-1084. View Source
